![molecular formula C15H18N2O2 B2902791 3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one CAS No. 2361638-40-4](/img/structure/B2902791.png)
3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one
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Description
The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The benzyl group suggests the presence of a phenyl ring attached to the piperazine ring via a methylene bridge. The prop-2-enoyl group indicates the presence of a propene structure with a carbonyl group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring would provide a cyclic structure, while the benzyl and prop-2-enoyl groups would add additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the piperazine ring, benzyl group, and prop-2-enoyl group could potentially allow for a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the piperazine ring might contribute to its basicity, while the prop-2-enoyl group could potentially affect its reactivity .Safety and Hazards
Future Directions
properties
IUPAC Name |
3-benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-14(18)17-10-9-16(2)15(19)13(17)11-12-7-5-4-6-8-12/h3-8,13H,1,9-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAOQRURZQLVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1=O)CC2=CC=CC=C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one |
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